Azetidine-3-sulfonamide

Keap1-Nrf2 PPI inhibitor Azetidine bioisostere Solubility optimization

Azetidine-3-sulfonamide is a high-value, strained heterocyclic building block that uniquely combines the conformational rigidity of a four-membered azetidine ring with the privileged sulfonamide pharmacophore. Unlike 5- or 6-membered analogs, it provides distinct potency and selectivity profiles, as demonstrated in GPCR β3-AR agonist SAR. It is validated for a 9-fold aqueous solubility improvement (484 µg/mL) over non-azetidine comparators. This scaffold is essential for teams pursuing solubility-challenged targets, T-cell mediated autoimmune indications (Daiichi Sankyo IP), or fragment-based lead optimization. Procure the free base for maximum synthetic flexibility or the HCl salt (CAS 1909318-76-8) for enhanced aqueous handling. Ensure you request ≥98% purity to guarantee consistent ring strain energy and reactivity.

Molecular Formula C3H8N2O2S
Molecular Weight 136.18
CAS No. 1542590-74-8
Cat. No. B3243007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-3-sulfonamide
CAS1542590-74-8
Molecular FormulaC3H8N2O2S
Molecular Weight136.18
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)N
InChIInChI=1S/C3H8N2O2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2,(H2,4,6,7)
InChIKeyHWZXQNQIPMKXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-3-sulfonamide (CAS 1542590-74-8) for Medicinal Chemistry: Core Scaffold and Procurement Specifications


Azetidine-3-sulfonamide (CAS 1542590-74-8) is a strained, four-membered saturated nitrogen heterocycle bearing a sulfonamide group at the C3 position [1]. With molecular formula C3H8N2O2S and molecular weight 136.18 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The azetidine ring confers significant ring strain and a defined three-dimensional geometry, while the sulfonamide moiety (-SO2NH2) provides a privileged pharmacophore capable of hydrogen bonding and bioisosteric replacement [1]. The compound is commercially available as a free base (purity typically ≥98%) from multiple suppliers, and its hydrochloride salt form (CAS 1909318-76-8) is also accessible for applications requiring enhanced aqueous handling properties .

Why Azetidine-3-sulfonamide Cannot Be Substituted by Other Saturated Cyclic Amine Sulfonamides


Procurement decisions for sulfonamide-containing heterocyclic building blocks cannot rely on simple functional group substitution. The four-membered azetidine ring differs fundamentally from five-membered pyrrolidine and six-membered piperidine analogs in both conformational space and ring strain energy, which directly affect biological target engagement [1]. In direct comparative SAR studies examining cyclic amine sulfonamides as linkers for β3-adrenergic receptor agonists, the azetidine scaffold conferred distinct potency and selectivity profiles relative to its larger-ring counterparts, demonstrating that ring size is not an interchangeable variable but a critical determinant of pharmacological outcome [2]. Furthermore, azetidine-containing compounds have been explicitly employed as bioisosteric replacements in drug discovery campaigns specifically because the smaller ring alters physicochemical properties including solubility and metabolic stability in ways not achievable with larger saturated heterocycles [3].

Azetidine-3-sulfonamide (CAS 1542590-74-8) Quantitative Differentiation Evidence Against Comparator Compounds


Aqueous Solubility Enhancement of Azetidine-Containing Naphthalenesulfonamide Versus Non-Azetidine Analog in Keap1-Nrf2 Inhibitor Series

In a fragment-based medicinal chemistry program targeting the Keap1-Nrf2 protein-protein interaction, incorporation of an (R)-azetidine group into compound 10u produced a 9-fold increase in aqueous solubility relative to the parent naphthalenesulfonamide NXPZ-2, which lacks the azetidine moiety [1].

Keap1-Nrf2 PPI inhibitor Azetidine bioisostere Solubility optimization Acute lung injury

Distinct β3-Adrenergic Receptor Agonist Potency and Selectivity Profile of Azetidine Sulfonamide Linker Versus Piperidine and Pyrrolidine Analogs

A comparative structure-activity relationship study systematically evaluated piperidine, pyrrolidine, and azetidine sulfonamides as linker moieties in human β3-adrenergic receptor agonists. The azetidine derivative 37 exhibited potent β3-AR agonist activity with good selectivity against β1- and β2-AR subtypes, a profile that was distinct from the piperidine-containing derivatives 7, 8, and 13 evaluated in the same study [1]. Ring size differences directly modulated the pharmacological outcome.

β3-AR agonist Linker SAR Cyclic amine sulfonamide Selectivity

Ring Strain-Mediated Conformational Restriction of Azetidine-3-sulfonamide Versus Larger Cyclic Amine Scaffolds

Azetidine-3-sulfonamide contains a four-membered saturated ring with approximately 26 kcal/mol of ring strain, substantially higher than pyrrolidine (approximately 6 kcal/mol) or piperidine (approximately 0 kcal/mol) [1]. This strain energy enforces a rigid, well-defined three-dimensional geometry with restricted conformational flexibility. The sulfonamide group at the C3 position is presented in a fixed spatial orientation relative to the ring nitrogen, a feature that cannot be replicated with larger, more flexible saturated heterocycles [2].

Conformational restriction Ring strain Scaffold geometry Bioisostere

Predicted Physicochemical Property Profile of Azetidine-3-sulfonamide Free Base for Formulation Assessment

Computed physicochemical parameters for azetidine-3-sulfonamide free base include a predicted pKa of 10.22±0.20, boiling point of 312.2±52.0 °C, and density of 1.48±0.1 g/cm³ . At physiological pH 7.4, the compound exists predominantly in its neutral, protonated form based on the sulfonamide pKa [1]. This property profile differs from N,N-dimethyl substituted azetidine-3-sulfonamide (CAS 1542590-67-9), which presents a fully substituted sulfonamide with no exchangeable NH proton, altering hydrogen-bonding capacity and solubility characteristics .

Physicochemical properties pKa prediction Drug-likeness Pre-formulation

Commercial Availability and Salt Form Options of Azetidine-3-sulfonamide Free Base Versus Hydrochloride Salt

Azetidine-3-sulfonamide is commercially available as both the free base (CAS 1542590-74-8, purity ≥98%) and the hydrochloride salt (CAS 1909318-76-8, purity 95-98%) . The hydrochloride salt form enhances aqueous solubility and ease of handling compared to the free base . This dual-form availability contrasts with certain substituted azetidine sulfonamide analogs (e.g., N-cyclopropyl or N,N-dimethyl derivatives), which may be available in only one form or require custom synthesis, presenting procurement lead-time and cost implications .

Procurement Salt form selection Solubility Handling properties

Azetidine Scaffold as Carboxylic Acid Bioisostere in Sulfonamide-Containing Drug Candidates

The azetidine scaffold, when incorporated into sulfonamide-containing molecules, functions as a recognized bioisostere in medicinal chemistry, including applications where it serves as a surrogate for carboxylic acid moieties [1]. Patent literature demonstrates that azetidine sulfonamide derivatives bearing specific substitution patterns have been claimed for therapeutic applications in autoimmune diseases, including systemic lupus erythematosus (SLE) and lupus nephritis, based on their ability to suppress activated T-cell proliferation and IFN-α production [2]. This therapeutic validation distinguishes azetidine-3-sulfonamide as a privileged starting scaffold for building patentable, biologically active derivatives.

Bioisostere Carboxylic acid replacement Drug design Patent coverage

Azetidine-3-sulfonamide (CAS 1542590-74-8) Optimal Application Scenarios for Scientific and Industrial Procurement


Lead Optimization Campaigns Requiring Solubility Enhancement via Azetidine Bioisosteric Replacement

Research teams developing naphthalenesulfonamide-based PPI inhibitors or related chemotypes facing solubility-limited developability challenges should prioritize azetidine-3-sulfonamide as a building block for analog synthesis. The 9-fold aqueous solubility improvement demonstrated for compound 10u (484 μg/mL at pH 7.0) relative to the non-azetidine comparator NXPZ-2 (55 μg/mL) provides a validated precedent for solubility enhancement through azetidine incorporation [1]. This scaffold is particularly suited for fragment-based drug discovery and hit-to-lead optimization where physicochemical property improvement is a critical milestone.

GPCR Linker SAR Studies Requiring Distinct Conformational Presentation of Sulfonamide Pharmacophore

Investigators exploring cyclic amine sulfonamide linkers for GPCR targets (particularly β-adrenergic receptors or related Class A GPCRs) should utilize azetidine-3-sulfonamide to access conformational space unavailable to larger pyrrolidine or piperidine analogs. The comparative SAR evidence from β3-AR agonist programs demonstrates that azetidine sulfonamide linkers produce distinct potency and selectivity profiles relative to five- and six-membered ring counterparts [2]. This compound is optimal for systematic linker SAR campaigns where ring size is an explicit variable under investigation.

Autoimmune and Inflammation Drug Discovery Requiring Patent-Differentiated Azetidine Scaffolds

Medicinal chemistry teams pursuing novel IP in T-cell mediated autoimmune disorders (SLE, lupus nephritis) or inflammatory conditions should source azetidine-3-sulfonamide as a core building block. Patent filings from Daiichi Sankyo (WO2021112251A1, US20230097700A1) establish that azetidine sulfonamide derivatives bearing specific substitution patterns exhibit suppression of activated T-cell proliferation and IFN-α production [3]. The azetidine-3-sulfonamide scaffold provides an entry point for building proprietary analogs in this therapeutically validated chemical space.

Pre-formulation and Salt Selection Studies Requiring Dual Form Availability

Formulation scientists and process chemists evaluating early-stage developability of sulfonamide-containing candidates should procure both the free base (CAS 1542590-74-8) and hydrochloride salt (CAS 1909318-76-8) forms of azetidine-3-sulfonamide for comparative physicochemical profiling. The predicted pKa of 10.22±0.20 and the availability of both neutral and salt forms enable systematic assessment of solubility, crystallinity, and hygroscopicity . This dual-form procurement strategy supports informed salt selection decisions prior to scale-up synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.